molecular formula C6H6ClNO B068116 (4-Chloropyridin-3-yl)methanol CAS No. 189449-41-0

(4-Chloropyridin-3-yl)methanol

Cat. No.: B068116
CAS No.: 189449-41-0
M. Wt: 143.57 g/mol
InChI Key: FYKNUGKDTZRYJM-UHFFFAOYSA-N
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Description

(4-Chloropyridin-3-yl)methanol, also known as 4-chloro-3-hydroxymethylpyridine, is a chemical compound that is used in a variety of scientific research applications. It is a colorless solid that has a molecular weight of 134.56 g/mol and a melting point of 78-80°C. 4-chloro-3-hydroxymethylpyridine is an important building block in organic synthesis, and is used as a starting material for the synthesis of other compounds. It is also used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other compounds.

Scientific Research Applications

  • Biocatalytic Synthesis in Microreaction Systems : Chen et al. (2021) demonstrated the synthesis of a related compound, S-(4-chlorophenyl)-(pyridin-2-yl) methanol, using recombinant E. coli in a water-cyclohexane system. Their approach achieved high yield and enantiomeric excess in a shorter time compared to traditional methods, highlighting the potential of biocatalysis in green chemistry (Chen et al., 2021).

  • Production of Pharmaceutical Intermediates : Ni et al. (2012) explored the production of (S)-(4-Chlorophenyl)-(pyridin-2-yl)methanol, a chiral intermediate for the anti-allergic drug Betahistine. They used a newly isolated Kluyveromyces sp. in an aqueous two-phase system, achieving high yield and enantiomeric excess, indicating a viable method for pharmaceutical synthesis (Ni et al., 2012).

  • Kinetic Studies in Chemical Reactions : Sung et al. (2009) conducted kinetic studies on the nucleophilic substitution reaction involving pyridines, which are structurally related to (4-Chloropyridin-3-yl)methanol. These studies provide insights into the reaction mechanisms and the influence of different substituents and solvents (Sung et al., 2009).

  • Catalytic Applications : Kermagoret and Braunstein (2008) synthesized nickel complexes with bidentate N,O-type ligands, including a pyridin-2-yl methanol derivative. These complexes were tested in ethylene oligomerization, demonstrating the role of such compounds in catalysis (Kermagoret & Braunstein, 2008).

Properties

IUPAC Name

(4-chloropyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c7-6-1-2-8-3-5(6)4-9/h1-3,9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYKNUGKDTZRYJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40331087
Record name (4-chloropyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40331087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189449-41-0
Record name (4-chloropyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40331087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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